(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: is an organic compound that features a cyclohexyl group attached to a trifluoromethylated ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine typically begins with cyclohexylamine and trifluoroacetaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Amides, nitriles.
Reduction Products: Amine derivatives.
Substitution Products: Substituted ethanamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine may interact with specific enzymes, altering their activity and leading to desired biochemical effects.
Receptor Binding: The compound can bind to certain receptors, modulating their function and influencing cellular pathways.
Comparison with Similar Compounds
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: Lacks the ®-configuration, which may affect its biological activity.
Cyclohexylamine: Similar structure but without the trifluoromethyl group, leading to different chemical properties.
Trifluoroethanamine: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Uniqueness:
Chirality: The ®-configuration imparts specific stereochemical properties that can influence the compound’s interaction with biological targets.
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
Properties
IUPAC Name |
(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYTQSIEXSPGU-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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